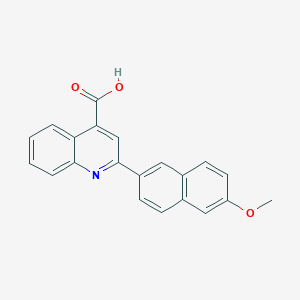
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 327105-96-4 . It has a molecular weight of 329.36 and its IUPAC name is 2-(6-methoxy-2-naphthyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “this compound”, has been achieved through various methods . One of the common methods is the Pfitzinger reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C21H15NO3/c1-25-16-9-8-13-10-15 (7-6-14 (13)11-16)20-12-18 (21 (23)24)17-4-2-3-5-19 (17)22-20/h2-12H,1H3, (H,23,24) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 258-259°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Photophysical Properties : The synthesis of compounds involving 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid has been explored, yielding compounds with notable photoacid and photobase properties. For instance, the synthesis of bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid was studied, resulting in compounds with unique photophysical characteristics (Gavrishova et al., 2015).
Electrochemical Behavior : The redox behavior of related quinoxaline carboxylic acid derivatives was studied using modern electrochemical techniques. This research is crucial for understanding the electrochemical properties of these compounds in various pH conditions (Shah et al., 2014).
Fluorescence and Labeling Applications
- Fluorophore Development : 6-Methoxy-4-quinolone, a derivative related to the compound , has been developed as a novel fluorophore. It exhibits strong fluorescence in a wide range of pH, which is beneficial for biomedical analysis. This demonstrates the potential of such compounds in fluorescent labeling and detection (Hirano et al., 2004).
Antimicrobial and Medical Research
Antimicrobial Activity : Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies have shown that some derivatives exhibit significant activity against various microorganisms (Kumar & Kumar, 2021).
Antimalarial Activity : Research on benzoquinoline-4-methanols, structurally related to the compound , demonstrated significant antimalarial activity. This highlights the potential for derivatives of this compound in antimalarial drug development (Rice, 1976).
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMULHCVISZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide](/img/structure/B2647471.png)
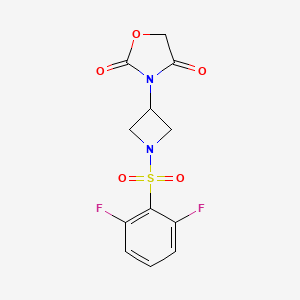
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)
![(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2647478.png)

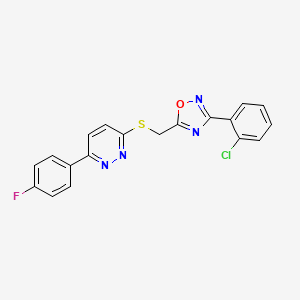
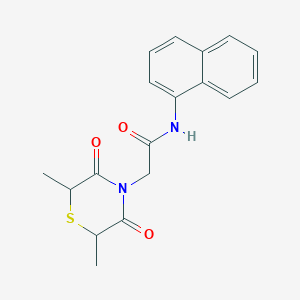
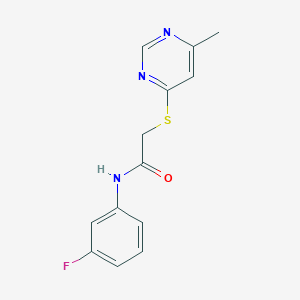
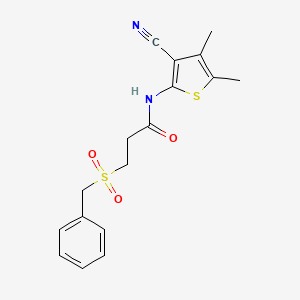
![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)